(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034318-06-2
VCID: VC4213950
InChI: InChI=1S/C15H17ClN4O2S/c1-19(2)13-7-17-8-14(18-13)22-10-5-6-20(9-10)15(21)11-3-4-12(16)23-11/h3-4,7-8,10H,5-6,9H2,1-2H3
SMILES: CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl
Molecular Formula: C15H17ClN4O2S
Molecular Weight: 352.84

(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034318-06-2

Cat. No.: VC4213950

Molecular Formula: C15H17ClN4O2S

Molecular Weight: 352.84

* For research use only. Not for human or veterinary use.

(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone - 2034318-06-2

Specification

CAS No. 2034318-06-2
Molecular Formula C15H17ClN4O2S
Molecular Weight 352.84
IUPAC Name (5-chlorothiophen-2-yl)-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C15H17ClN4O2S/c1-19(2)13-7-17-8-14(18-13)22-10-5-6-20(9-10)15(21)11-3-4-12(16)23-11/h3-4,7-8,10H,5-6,9H2,1-2H3
Standard InChI Key WZUDKEYWBGVRFN-UHFFFAOYSA-N
SMILES CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₁₅H₁₇ClN₄O₂S, with a molar mass of 352.84 g/mol. Its IUPAC name systematically describes the connectivity: a 5-chlorothiophene ring is linked via a methanone group to a pyrrolidine ring, which is further substituted at the 3-position with a 6-(dimethylamino)pyrazin-2-yloxy group.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number2034318-06-2
Molecular FormulaC₁₅H₁₇ClN₄O₂S
Molecular Weight352.84 g/mol
IUPAC Name(5-chlorothiophen-2-yl)-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
SMILESCN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl

The chlorothiophene moiety introduces electronegativity and potential for π-π stacking, while the pyrrolidine ring enhances conformational flexibility. The dimethylamino group on the pyrazine ring may facilitate hydrogen bonding and solubility .

Synthesis and Retrosynthetic Analysis

Retrosynthetic Strategy

The synthesis of this compound likely employs retrosynthetic disconnections targeting the methanone and ether linkages. A plausible route involves:

  • Pyrrolidine Intermediate: Functionalization of pyrrolidine at the 3-position with a hydroxyl group for subsequent ether formation.

  • Pyrazine Substitution: Introduction of the dimethylamino group via nucleophilic substitution on a chloropyrazine precursor.

  • Thiophene Coupling: Friedel-Crafts acylation or cross-coupling to attach the chlorothiophene ring .

Multicomponent Reactions

Recent advances in green chemistry, as demonstrated in the synthesis of pyrimidine derivatives , suggest that one-pot multicomponent reactions could streamline production. For example, a Mannich-type reaction might concurrently assemble the pyrrolidine and pyrazine fragments, followed by acylation with 5-chlorothiophene-2-carbonyl chloride.

Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals correlate with the compound’s symmetry and electronic environment:

  • Chlorothiophene protons: Aromatic protons at δ 7.2–7.5 ppm (doublet, J = 4.0 Hz).

  • Pyrrolidine protons:

    • N-CH₂ protons as a multiplet (δ 3.5–4.0 ppm).

    • Oxygen-bearing CH₂ at δ 4.2–4.5 ppm.

  • Dimethylamino group: Singlet at δ 2.8–3.0 ppm (6H) .

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogous structures (e.g., pyrimidine derivatives ) exhibit twisted conformations with dihedral angles >50° between aromatic rings. Such distortions arise from steric hindrance and electronic repulsion, which could influence binding interactions in biological systems.

Challenges and Future Directions

Solubility Optimization

The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, which may limit aqueous solubility. Strategies like prodrug formation or salt formulation (e.g., hydrochloride) could enhance bioavailability.

Target Validation

Further studies are needed to elucidate precise biological targets. High-throughput screening against kinase libraries or bacterial strains would validate initial hypotheses about its mechanism of action .

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